molecular formula C27H44O B1668897 Cholestenone CAS No. 601-57-0

Cholestenone

Cat. No. B1668897
CAS RN: 601-57-0
M. Wt: 384.6 g/mol
InChI Key: NYOXRYYXRWJDKP-GYKMGIIDSA-N
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Description

Cholestenone is a cholesterol metabolite and analog . It functions as an antibiotic against Helicobacter pylori by inhibiting the biosynthesis of the cell wall component .


Synthesis Analysis

Cholestenone is a cholesterol analog catabolized by intestinal bacteria . The conversion of cholestenone into cholesterol involves the reduction of the enol acetate (using lithium aluminium hydride) and fractionation with digitonin for the isolation of the correct isomer .


Molecular Structure Analysis

Cholestenone, also known as cholest-4-en-3-one, has a molecular formula of C27H44O . It is a cholesterol analog where the 3-hydroxy group on cholesterol is replaced by a keto group .


Chemical Reactions Analysis

Cholestenone is enzymatically oxidized by oxygen in the presence of cholesterol oxidase to produce 4-cholestene-3-one and hydrogen peroxide . The oxidation and isomerization of cholesterol to 4-cholesten-3-one is thought to be the first step in the cholesterol catabolism in most microorganisms .


Physical And Chemical Properties Analysis

Cholestenone reduces membrane order, undergoes faster flip-flop, and desorbs more readily from membranes than cholesterol . In primary human fibroblasts, cholestenone was released from membranes to physiological extracellular acceptors more avidly than cholesterol .

Scientific Research Applications

Membrane Partitioning and Cellular Effects

Cholestenone has been investigated for its membrane partitioning effects using simulations and cell biological experiments. It is found to reduce membrane order, undergo faster flip-flop, and desorbs more readily from membranes than cholesterol. In human fibroblasts, cholestenone demonstrated a long-term functional effect, including the inhibition of cell migration during wound healing, differentiating it from the behavior of cholesterol (Neuvonen et al., 2014).

Anti-Obesity Effects

Research has shown that cholestenone, as an intestinal catabolite of cholesterol, can have an anti-obesity effect in mice. It inhibits body weight gain and body fat accumulation, with a dose-dependent response observed. The mechanism behind this effect is not fully understood, but it was not related to anorexia (Suzuki, 1993).

Metabolism and Biochemical Transformations

Cholestenone metabolism in humans involves its absorption and transformation in the body, with the presence of unaltered cholestenone established in blood after oral ingestion. It is also metabolized to progesterone by cytochrome P-450SCC, suggesting its role in steroid hormone biosynthesis (Rosenfeld et al., 1962; Sugano et al., 1995).

Role in Cholesterol Metabolism

Cholestenone has been studied for its effects on cholesterol metabolism, where it demonstrated the ability to alleviate hyperglycemia and hyperinsulinemia in obese mice. This suggests its potential role in modulating metabolic disorders associated with obesity (Nagao et al., 2021).

Industrial and Biotechnological Applications

Cholestenone is also of interest in industrial applications. Its production using cholesterol oxidase from bacterial sources and its use in biosensors, as an insecticide, and in steroid synthesis, highlight its biotechnological significance (Devi & Kanwar, 2018).

Sterol Dynamics in Cell Membranes

The effect of cholestenone onsterol dynamics, particularly in cell membranes, has been explored. Replacing part of membrane cholesterol with cholestenone affects the transbilayer movement (flip-flop) and desorption from the membrane. This indicates that even minor changes in sterol structure can have significant implications for sterol dynamics and cellular behavior (Manna et al., 2014).

Pathogen-Host Interactions

Cholestenone has been identified as a significant metabolite in the interaction between Mycobacterium tuberculosis and host macrophages. It accumulates in infected macrophages and is a product of the bacterial enzyme 3β-hydroxysteroid dehydrogenase. This finding suggests a potential role for cholestenone as a biomarker for tuberculosis infection (Chandra et al., 2022).

Safety And Hazards

The safety data sheet for cholestenone indicates that it may cause long-lasting harmful effects to aquatic life .

Future Directions

Cholestenone could be used as an oral medicine to treat patients infected with H. pylori, including antimicrobial-resistant strains . It exhibits antibacterial action by a mechanism of action different from that of conventional antibacterial agents, so it is expected to be a new antibacterial drug against H. pylori .

properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOXRYYXRWJDKP-GYKMGIIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872379
Record name Cholest-4-en-3-one
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Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cholestenone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Product Name

Cholest-4-en-3-one

CAS RN

601-57-0
Record name Cholest-4-en-3-one
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Record name Cholest-4-en-3-one
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Record name Cholest-4-en-3-one
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Record name Cholest-4-en-3-one
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Record name Cholest-4-en-3-one
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Record name CHOLESTERONE
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Record name Cholestenone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

79 - 82 °C
Record name Cholestenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000921
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,590
Citations
WG Dauben, JF Eastham - Journal of the American Chemical …, 1951 - ACS Publications
… twenty-six3 and for the preparation of cholestenone labeledat carbon atom three4 were … to a search for a convenient method for the transformation of cholestenone (I) to cholesterol (II). A …
Number of citations: 45 pubs.acs.org
M Neuvonen, M Manna, S Mokkila, M Javanainen… - PLoS …, 2014 - journals.plos.org
… Here, we investigated the membrane partitioning of cholestenone using simulations and … of cholestenone in human cells. Atomistic simulations predicted that cholestenone reduces …
Number of citations: 60 journals.plos.org
RS Rosenfeld, B Zumoff, L Hellman - Archives of Biochemistry and …, 1962 - Elsevier
Cholestenone-4-C 14 has been administered orally to six subjects in eight studies for the purpose of comparing its behavior with that of dietary cholesterol. In an additional investigation …
Number of citations: 10 www.sciencedirect.com
RS Rosenfeld, L Hellman - Journal of Biological Chemistry, 1958 - Elsevier
… and Nielson have reported that cholestenone was reduced to an … Further, cholestenone was neither present in measurable … products obtained from A4-cholestenone were coprostanol,(…
Number of citations: 16 www.sciencedirect.com
C Dorée, JA Gardner - Journal of the Chemical Society, Transactions, 1908 - pubs.rsc.org
CHOLESTEROL, which is an unsaturated secondary alcohol of the formula Cz7H,, 0, may be oxidised, under suitable conditions, to an unsaturated ketone, cholestenone, C27H440 (…
Number of citations: 6 pubs.rsc.org
J Kobayashi, M Kawakubo, C Fujii… - Proceedings of the …, 2021 - National Acad Sciences
… Here, we reveal that cholestenone exhibits antibiotic activity against H. … of cholestenone alone successfully eradicated H. pylori infection in C57BL/6 mice. Given its safety, cholestenone …
Number of citations: 11 www.pnas.org
K Nagao, N Inoue, K Suzuki, T Shimizu, T Yanagita - Metabolites, 2021 - mdpi.com
… to 5-cholestenone, then 4-cholestenone, … -cholestenone is easily catabolized in the intestinal tract. However, it is unknown whether 5-cholestenone catabolites (such as 4-cholestenone) …
Number of citations: 7 www.mdpi.com
HS Anker, K Bloch - Journal of Biological Chemistry, 1949 - Elsevier
… On the other hand, good evidence exists that cholestenone plays a role … ketone cholestenone as the common intermediate… Cholestenone has not been isolated from animal tissues, but …
Number of citations: 45 www.sciencedirect.com
S Shefer, S Hauser, EH Mosbach - Journal of Biological Chemistry, 1966 - ASBMB
… cholestenone to cholestanone. It was found that this enzyme is localized predominantly … DHC from cholestenone can now be studied independently. The microsomal cholestenone SLY…
Number of citations: 38 www.jbc.org
Y Urushibara, M Chuman - Bulletin of the Chemical Society of Japan, 1949 - journal.csj.jp
Δ5-cholestenone by oxidation of α-cholesterol oxide with ehromic acid, but obtained two stereoisomeric oxides from the action of perbenzoic acid on Δ5-cholestenone (I). In analogy …
Number of citations: 2 www.journal.csj.jp

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